Pentasodium triphosphate hexhydrate

概述

描述

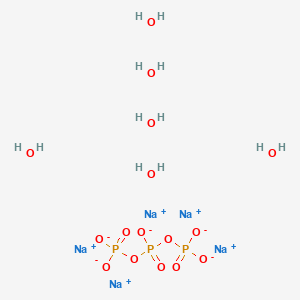

Pentasodium triphosphate hexhydrate is an inorganic compound with the chemical formula Na₅P₃O₁₀·6H₂O. It is the sodium salt of the polyphosphate penta-anion and is commonly used in various industrial and domestic applications, particularly in detergents. This compound is known for its ability to soften water and enhance the cleaning efficiency of detergents by binding to metal cations.

准备方法

Synthetic Routes and Reaction Conditions: Pentasodium triphosphate hexhydrate is synthesized by heating a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄) under carefully controlled conditions. The reaction can be represented as: [ 2 \text{Na}_2\text{HPO}_4 + \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_5\text{P}3\text{O}{10} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium tripolyphosphate hexahydrate is produced on a large scale using a dry single-stage method or a classic spray drying two-stage method. The dry single-stage method involves mixing concentrated wet-process phosphoric acid with solid sodium carbonate and then calcining the mixture in a rotary kiln. This method eliminates several stages of the classic method, making it more cost-effective .

化学反应分析

Types of Reactions: Pentasodium triphosphate hexhydrate undergoes various chemical reactions, including:

Chelation: It binds strongly to metal cations, acting as a chelating agent.

Hydrolysis: It can hydrolyze to form simpler phosphates.

Common Reagents and Conditions:

Chelation: Involves metal cations such as calcium and magnesium.

Hydrolysis: Occurs in the presence of water.

Major Products Formed:

Chelation: Forms stable complexes with metal cations.

Hydrolysis: Produces simpler phosphates like disodium phosphate and monosodium phosphate.

科学研究应用

Water Treatment

Pentasodium triphosphate hexahydrate is utilized in water treatment processes as a chelating agent . It effectively binds calcium and magnesium ions, which are responsible for water hardness. This action helps prevent the formation of insoluble salts that can impede water quality and equipment efficiency. Studies have shown that the addition of pentasodium triphosphate can significantly reduce calcium ion concentrations in treated water, enhancing its quality for various applications .

Food Industry

In the food sector, pentasodium triphosphate serves multiple roles:

- Emulsifying Agent : It improves texture and moisture retention in processed meats, seafood, and dairy products.

- Preservative : As a food additive (E451), it helps maintain color and freshness by preventing spoilage.

- Quality Improver : It enhances the overall quality of canned foods and fruit juice drinks by modifying their physical properties .

Detergent Formulations

Pentasodium triphosphate hexahydrate is a critical component in synthetic detergents, particularly heavy-duty formulations. It acts as a builder , enhancing the effectiveness of surfactants by softening water and preventing the precipitation of soap curd formed by calcium and magnesium ions. Its high solubility and buffering capacity make it ideal for use in both household and industrial cleaning products .

Ceramics and Construction

In the ceramics industry, pentasodium triphosphate is employed as a dispersant and binder. It helps improve the flow properties of ceramic slurries, facilitating better moldability and reducing defects in finished products. Additionally, its role in cement formulations has been explored, where it aids in controlling hydration processes and improving mechanical properties .

Textile Processing

The compound is also used in textile applications as a dispersing agent during dyeing processes. It helps maintain even dye distribution by preventing the aggregation of dye particles, which can lead to uneven coloration on fabrics .

Case Study 1: Water Softening Efficiency

A study investigated the effectiveness of pentasodium triphosphate in reducing calcium ion concentration in water samples. The results indicated that at a concentration of 0.2%, the compound reduced calcium levels from 538 mg/mL to 79.14 mg/mL within ten minutes of stirring, demonstrating its strong chelation capabilities .

Case Study 2: Food Preservation

Research on processed meats revealed that the incorporation of pentasodium triphosphate significantly improved moisture retention and texture stability during storage. The study highlighted its effectiveness in preserving the natural color of meat products while enhancing their overall quality .

作用机制

The primary mechanism of action of sodium tripolyphosphate hexahydrate involves its ability to chelate metal ions. By binding to metal cations such as calcium and magnesium, it prevents these ions from interfering with the cleaning action of detergents. This chelation process enhances the effectiveness of detergents in hard water conditions .

相似化合物的比较

- Trisodium phosphate (Na₃PO₄)

- Tetrasodium pyrophosphate (Na₄P₂O₇)

- Sodium hexametaphosphate (Na₆P₆O₁₈)

Comparison:

- Trisodium phosphate: Primarily used as a cleaning agent and degreaser. It has a simpler structure compared to sodium tripolyphosphate hexahydrate.

- Tetrasodium pyrophosphate: Used in detergents and as a buffering agent. It has a similar chelating ability but a different molecular structure.

- Sodium hexametaphosphate: Known for its high solubility and ability to sequester metal ions. It is often used in water treatment and food processing .

Pentasodium triphosphate hexhydrate stands out due to its hexahydrate form, which provides unique properties such as enhanced water retention and stability in various applications.

生物活性

Pentasodium triphosphate hexahydrate (PSTP), with the chemical formula NaPO·6HO, is a sodium salt of triphosphoric acid that has garnered attention for its diverse applications in various industries, particularly in food processing and as a chelating agent. This article explores the biological activity of PSTP, focusing on its mechanisms, effects, and relevant research findings.

PSTP appears as a white crystalline powder, soluble in water with an alkaline pH (approximately 9.7 for a 1% solution) and a melting point of 622 °C. Its structure allows it to form complexes with metal ions such as calcium and magnesium, which is pivotal for its biological activity .

Biological Functions and Mechanisms

Chelation and Ion Interaction:

PSTP acts as a potent chelating agent, effectively binding to metal ions. This property is crucial in various biological contexts:

- Calcium Sequestration: Studies indicate that PSTP can form soluble complexes with calcium ions, which may influence cellular processes by modulating calcium availability . For instance, at lower concentrations of PSTP, calcium ion concentration decreases due to chelation, while higher concentrations can stabilize calcium in solution .

- Impact on Biological Systems: The ability of PSTP to interact with metal ions suggests potential roles in cellular signaling pathways and metabolic processes. For example, it has been shown to affect the hydration and dispersion of calcium aluminate cement, which has implications for material biocompatibility in biomedical applications .

Enzymatic Activities:

Research highlights that PSTP may influence enzymatic activities through its chelating properties. By modulating the availability of essential metal cofactors required for enzyme function, PSTP could potentially alter metabolic pathways.

Case Studies and Research Findings

-

Food Industry Applications:

- Quality Improvement: PSTP is widely used in food processing as an emulsifying agent and quality improver. Its ability to retain moisture and enhance texture is particularly beneficial in processed meats and dairy products .

- Preservative Effects: By chelating metal ions that can catalyze oxidation reactions, PSTP helps extend the shelf life of food products.

-

Biomedical Research:

- A study demonstrated that the addition of sodium tripolyphosphate (similar to PSTP) could enhance the hydration properties of materials used in bone repair applications by affecting calcium ion dynamics . This indicates potential for PSTP in regenerative medicine.

- Another investigation into the effects of PSTP on cellular behavior revealed that it could modulate cell adhesion and proliferation due to its interaction with calcium ions, suggesting applications in tissue engineering .

Summary of Biological Activities

The following table summarizes key biological activities associated with pentasodium triphosphate hexahydrate:

| Activity | Description |

|---|---|

| Chelation | Binds to metal ions (e.g., Ca, Mg), influencing cellular processes. |

| Quality Improvement | Used as an emulsifier and stabilizer in food products. |

| Enzyme Modulation | Potentially alters enzymatic activities by affecting metal ion availability. |

| Tissue Engineering Potential | Enhances hydration properties in biomaterials for bone repair applications. |

属性

IUPAC Name |

pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Na.H5O10P3.6H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);6*1H2/q5*+1;;;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXJOKTYAQIFRP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na5O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046605 | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15091-98-2 | |

| Record name | Sodium tripolyphosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triphosphate hydrate (5:1:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TRIPOLYPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Y93S4UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium Tripolyphosphate Hexahydrate in the formation of calcium phosphate/collagen composites?

A1: Sodium Tripolyphosphate Hexahydrate plays a crucial role as a source of orthophosphate ions during the mineralization of collagen matrices to form calcium phosphate/collagen composites []. When a solution of Sodium Tripolyphosphate Hexahydrate (specifically, 0.56 M Sodium Dibasic Phosphate (Na2HPO4) with a pH of ~14) crystallizes, it produces Sodium Tripolyphosphate Hexahydrate (Na5P3O10)·6H2O along with Na2HPO4 [1]. This crystallization process leads to a controlled release of orthophosphate ions, which are essential for the subsequent precipitation of minerals and the formation of the composite material.

Q2: Are there any studies on the stability of Sodium Tripolyphosphate Hexahydrate under different conditions?

A2: Yes, there is research dedicated to understanding the dehydration process of Sodium Tripolyphosphate Hexahydrate []. While the specific conditions studied are not detailed in the abstract, this research highlights the importance of understanding the stability of this compound, especially as its hydration state can influence its properties and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。